molecular formula C12H8BrNO3S B2991656 3-(4-Bromobenzamido)thiophene-2-carboxylic acid CAS No. 884534-46-7

3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Cat. No.: B2991656
CAS No.: 884534-46-7
M. Wt: 326.16
InChI Key: ZYSJJWWEKZMADT-UHFFFAOYSA-N
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Description

3-(4-Bromobenzamido)thiophene-2-carboxylic acid (CID 16778389) is a high-purity heterocyclic carboxylic acid with the molecular formula C12H8BrNO3S and a molecular weight of 326.17 g/mol . This compound features a thiophene ring core substituted with a carboxylic acid group and an amide linkage to a 4-bromophenyl group, a structure confirmed by its SMILES notation (C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Br) . The presence of both the carboxylic acid and amide functional groups provides sites for further chemical modification, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is of significant research value in the development of novel bioactive molecules. Recent studies have utilized this specific acid as a key precursor in the synthesis of new heterocyclic carvacrol esters, which were subsequently evaluated for their biological activity . The synthesized derivatives demonstrated promising in vitro anticancer activity against several human cancer cell lines, including Hela (cervical cancer), MCF7 (breast cancer), and PC3 (prostate cancer) . Furthermore, these compounds also exhibited antibacterial properties, highlighting the potential of this compound as a core structure in the search for new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSJJWWEKZMADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The 4-bromobenzoyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine (TEA) to form 3-(4-bromobenzamido)thiophene-2-carboxamide.

    Hydrolysis: Finally, the amide is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic aromatic substitution.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters under basic conditions.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-(4-Bromobenzamido)thiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituent Position & Type Key Functional Groups Molecular Formula
3-(4-Bromobenzamido)thiophene-2-carboxylic acid 3-(4-Br-benzamido), 2-COOH Amide, Carboxylic acid C₁₂H₈BrNO₃S
3-(4-Fluorobenzamido)thiophene-2-carboxylic acid 3-(4-F-benzamido), 2-COOH Amide, Carboxylic acid C₁₂H₈FNO₃S
3-(4-Bromo-phenylsulfamoyl)thiophene-2-carboxylic acid 3-(4-Br-sulfonamido), 2-COOH Sulfonamide, Carboxylic acid C₁₁H₇BrNO₄S₂
3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid 3-(2,6-diF-benzamido), 5-(4-OEt-Ph), 2-COOH Amide, Ether, Carboxylic acid C₂₀H₁₄F₂NO₄S
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid 4-CN, 5-SMe, 3-(4-Cl-Ph), 2-COOH Cyano, Thioether, Carboxylic acid C₁₄H₉ClN₂O₂S₂

Table 2: Lipophilicity and Antiproliferative Activity

Compound Name clogP logk LD₅₀ (μM) Biological Target
This compound ~2.8* ~1.2* N/A Not reported
N-(4-Bromophenyl)-amide thiophene-2-carboxylic acid (T5) 3.1 1.5 45.2 A431 human epidermoid cancer cells
3-(4-Fluorobenzamido)thiophene-2-carboxylic acid ~2.5* ~1.0* N/A Not reported
3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid 3.9 N/A 12.7 E. coli capsule biogenesis

*Estimated based on analogs in .

Key Findings :

  • Lipophilicity Trends : Bromine substituents increase clogP compared to fluorine (e.g., T5 in has clogP 3.1 vs. fluorinated analogs ~2.5). Sulfonamide derivatives (e.g., 3-(4-Br-sulfonamido)) exhibit lower lipophilicity (clogP ~1.8) due to polar sulfonyl groups .
  • Antiproliferative Activity : Thiophene-2-carboxylic acid amides (e.g., T5) show potent activity against A431 cells (LD₅₀ 45.2 μM), correlating with higher clogP values . The target compound’s activity remains uncharacterized but may follow similar trends.
  • Antimicrobial Activity : 3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid inhibits E. coli UT189 capsule biogenesis (LD₅₀ 12.7 μM), suggesting halogen and aryl substitutions enhance target specificity .

Substituent Effects on Activity

Table 3: Impact of Substituents on Bioactivity

Substituent Type Example Compound Effect on Activity Reference
Halogen (Br/Cl/F) This compound Increases lipophilicity; may enhance membrane permeability
Sulfonamide vs. Amide 3-(4-Bromo-phenylsulfamoyl)thiophene-2-carboxylic acid Sulfonamides reduce clogP, potentially lowering cytotoxicity but improving solubility
Aryl Ether (e.g., 4-OEt) 3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid Enhances target binding via hydrophobic interactions
Cyano/Thioether 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid Electron-withdrawing groups (CN) may alter electronic density, affecting enzyme inhibition

Structure-Activity Relationship (SAR) Insights

  • Position of Substituents : Amides at the 3-position of thiophene (as in the target compound) favor antiproliferative activity compared to 2-position derivatives, likely due to optimal steric and electronic interactions .
  • Role of Halogens : Bromine enhances lipophilicity and bioactivity compared to chlorine or fluorine, as seen in A431 cell studies .
  • Functional Group Trade-offs : Sulfonamides (e.g., compound 6 ) exhibit lower cytotoxicity but may serve as better leads for soluble inhibitors, whereas benzamides (e.g., the target compound) prioritize membrane penetration.

Biological Activity

3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of the carboxylic acid group. Various synthetic routes have been developed, including:

  • Bromination Techniques : Utilizing N-bromosuccinimide (NBS) for selective bromination of thiophene rings.
  • Carboxylation Methods : Employing Grignard reagents or palladium-catalyzed reactions to introduce the carboxylic acid functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxicity .

Cell Line IC50 (µM)
MCF-720
A54915

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Cytokine Modulation : By affecting signaling pathways associated with inflammation, it reduces the expression of inflammatory mediators.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in a murine model of bacterial infection. Treatment with this compound resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls .

Q & A

Q. Key variables affecting yield :

  • Temperature : Excess heat (>50°C) may lead to thiophene ring decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amide bond formation but may retain impurities.
  • Stoichiometry : A 1.2:1 molar ratio of 4-bromobenzoyl chloride to aminothiophene prevents side-product formation (e.g., unreacted acid).

Q. Stability Data :

ConditionDegradation (%)Half-Life
40°C/75% RH, 1 week1530 days
UV light, 24h4512h

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